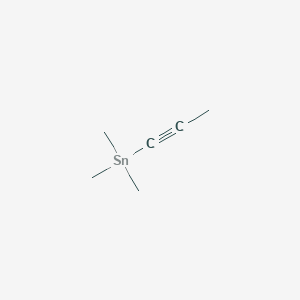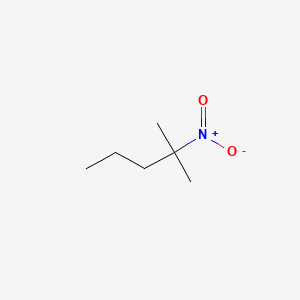
Ethenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethenyl group (-CH=CH2) attached to the ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethenol. The reaction typically involves the use of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reaction mixture being heated to around 80°C under an inert atmosphere such as argon .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow systems to optimize the reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process, resulting in higher conversion rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ethenyl group under basic conditions.
Major Products Formed
Reduction: The major product formed is 4-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Wissenschaftliche Forschungsanwendungen
Ethenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of 4-nitrobenzoic acid and ethenol. These reactions can affect cellular processes and pathways, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Ethylhexyl 4-nitrobenzoate: Contains a longer alkyl chain, resulting in different physical and chemical properties.
Uniqueness
Ethenyl 4-nitrobenzoate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other nitrobenzoates. This makes it particularly useful in specific applications where the reactivity of the ethenyl group is advantageous.
Eigenschaften
CAS-Nummer |
831-69-6 |
|---|---|
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
ethenyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 |
InChI-Schlüssel |
ONWCAHIXZOZKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)






![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)


![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)


